Structural and Chemical Properties of Ethyl 4-(3-methyl-2-thienyl)-4-oxobutanoate: A Technical Guide for Advanced Synthesis
Structural and Chemical Properties of Ethyl 4-(3-methyl-2-thienyl)-4-oxobutanoate: A Technical Guide for Advanced Synthesis
Executive Summary
In the landscape of medicinal chemistry, the strategic incorporation of thiophene rings is a proven methodology for modulating the lipophilicity, metabolic stability, and target-binding affinity of active pharmaceutical ingredients (APIs). Ethyl 4-(3-methyl-2-thienyl)-4-oxobutanoate (CAS: 951889-10-4) serves as a highly versatile, bifunctional building block. Featuring an electron-rich 3-methylthiophene core conjugated to an electrophilic 4-oxobutanoate (succinic ester) side chain, this molecule acts as a critical linchpin in the synthesis of fused heterocycles, cardiovascular agents, and matrix metalloprotease (MMP) inhibitors[1].
This whitepaper provides an in-depth mechanistic analysis of its structural properties, details field-proven synthetic protocols, and maps its divergent downstream reactivity for drug development applications.
Physicochemical & Structural Profiling
The chemical behavior of Ethyl 4-(3-methyl-2-thienyl)-4-oxobutanoate is dictated by the electronic push-pull system between the electron-donating thiophene ring and the electron-withdrawing ketone. The carbonyl group at the C4 position (relative to the ester) deactivates the thiophene ring toward further electrophilic aromatic substitution, which acts as an inherent safeguard against over-acylation during its synthesis.
Quantitative Data Summary
| Property | Value | Mechanistic Significance / Causality |
| IUPAC Name | Ethyl 4-(3-methylthiophen-2-yl)-4-oxobutanoate | Defines the exact regiochemistry of the substitution. |
| CAS Registry Number | 951889-10-4 | Unique identifier for procurement and literature tracking.[2] |
| Molecular Formula | C₁₁H₁₄O₃S | Determines the exact monoisotopic mass (226.0664 Da). |
| Molecular Weight | 226.30 g/mol | Essential for stoichiometric calculations.[3] |
| Hydrogen Bond Donors | 0 | Enhances lipophilicity and membrane permeability (Rule of 5). |
| Hydrogen Bond Acceptors | 4 (3 Oxygen, 1 Sulfur) | Facilitates target protein binding via carbonyl interactions. |
| Physical State | Pale yellow to amber oil | Indicates the necessity for chromatographic purification. |
Mechanistic Synthesis: Regioselective Friedel-Crafts Acylation
The standard synthesis of this intermediate relies on the Friedel-Crafts acylation of 3-methylthiophene with ethyl succinyl chloride[4].
The Causality of Catalyst Selection: Thiophene derivatives are highly electron-rich and sensitive to strong Lewis acids like Aluminum Chloride ( AlCl3 ), which can trigger uncontrolled polymerization or ring degradation. To ensure a self-validating, high-yield reaction, Tin(IV) Chloride ( SnCl4 ) is utilized. SnCl4 is a milder Lewis acid that provides controlled activation of the acyl chloride without degrading the heterocycle.
Regioselectivity Logic: The methyl group at the C3 position strongly directs electrophilic attack to the adjacent C2 position. The intermediate sigma complex at C2 is thermodynamically favored because it is stabilized by both the resonance of the sulfur heteroatom and the hyperconjugation of the adjacent methyl group.
Figure 1: Regioselective Friedel-Crafts acylation pathway directed by the C3-methyl group.
Protocol 1: Step-by-Step Synthesis Workflow
This protocol is designed as a self-validating system to ensure reproducibility.
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System Preparation: Flame-dry a 250 mL three-neck round-bottom flask under an argon atmosphere. Add 3-methylthiophene (1.0 equiv, 10 mmol) and anhydrous dichloromethane (DCM, 50 mL).
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Electrophile Addition: Inject ethyl succinyl chloride (1.1 equiv, 11 mmol) into the stirring solution. Cool the reaction mixture to 0 °C using an ice-water bath.
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Catalyst Initiation: Dropwise, add SnCl4 (1.1 equiv, 11 mmol) over 15 minutes. Validation Check: The solution will transition from colorless to a deep amber/red hue, confirming the generation of the active acylium ion complex.
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Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours. Validation Check: Perform TLC (Hexanes:EtOAc 4:1). The disappearance of the starting thiophene ( Rf≈0.8 ) and the appearance of a new UV-active spot ( Rf≈0.3 ) confirms reaction completion.
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Quenching & Workup: Slowly pour the mixture into 100 mL of crushed ice containing 1M HCl to break the tin complex. Extract the aqueous layer with DCM ( 3×30 mL). Wash the combined organic layers with saturated NaHCO3 (to remove residual acidic byproducts) and brine.
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Purification: Dry over anhydrous MgSO4 , concentrate under reduced pressure, and purify via silica gel flash chromatography to yield the product as a pale yellow oil.
Divergent Chemical Reactivity & API Derivatization
The true value of Ethyl 4-(3-methyl-2-thienyl)-4-oxobutanoate lies in its 1,4-dicarbonyl-like reactivity (a ketone and an ester separated by an ethylene bridge). This allows for divergent synthetic pathways depending on the desired pharmaceutical target.
Figure 2: Divergent downstream synthetic workflows for API development.
Protocol 2: Cyclocondensation to Pyridazinones (Pathway A)
Pyridazinone rings are privileged scaffolds in cardiotonic and anti-platelet drugs (e.g., levosimendan analogs). The thermodynamic driving force here is the formation of a stable 6-membered heterocycle.
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Reagent Mixing: Dissolve Ethyl 4-(3-methyl-2-thienyl)-4-oxobutanoate (5 mmol) in absolute ethanol (20 mL).
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Nucleophilic Attack: Add hydrazine hydrate ( N2H4⋅H2O , 1.5 equiv, 7.5 mmol) at room temperature. The hydrazine selectively attacks the more electrophilic ketone to form a hydrazone intermediate.
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Thermal Cyclization: Reflux the mixture for 4–6 hours. The thermal energy overcomes the activation barrier for the intramolecular nucleophilic acyl substitution, where the hydrazone nitrogen attacks the ethyl ester, expelling ethanol.
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Isolation: Allow the reaction to cool to 0 °C. Validation Check: The precipitation of a white/pale yellow solid validates successful cyclization, as the rigid pyridazinone is significantly less soluble in cold ethanol than the acyclic ester precursor. Filter and wash with cold ethanol.
Analytical Characterization Signatures
To ensure the integrity of the synthesized compound, specific spectroscopic signatures must be validated:
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1 H NMR (CDCl 3 , 400 MHz): The causality of the ketone's electron-withdrawing nature is evident in the thiophene protons. The C4 and C5 protons of the thiophene ring will be shifted downfield ( δ 7.00 - 7.50 ppm) compared to unsubstituted 3-methylthiophene due to the deshielding effect of the conjugated carbonyl. The ethyl ester presents as a classic quartet ( δ 4.15 ppm) and triplet ( δ 1.25 ppm).
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FT-IR Spectroscopy: Two distinct carbonyl stretches validate the bifunctional nature of the molecule. The ester C=O appears at ∼1735 cm−1 , while the conjugated ketone C=O is shifted to a lower frequency ( ∼1660 cm−1 ) due to resonance overlap with the thiophene π -system.
References
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Google Patents. "US5886024A - Thiophene-containing butonic acid derivatives as matrix metalloprotease inhibitors". USPTO. [1]
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ACS Chemical Reviews. "Regioselective Substitution and Friedel-Crafts Acylation". American Chemical Society.[Link][4]
